molecular formula C19H17N5O2 B2378586 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1203230-02-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2378586
CAS No.: 1203230-02-7
M. Wt: 347.378
InChI Key: ZGKOMXLOIFIXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features: This compound integrates a benzimidazole core (a bicyclic aromatic system with two nitrogen atoms) linked to a phenyl ring, which is further substituted with a pyrazole-carboxamide moiety. The pyrazole ring is modified with a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 1.

Molecular Formula:
C₂₂H₂₀N₆O₂
Molecular Weight: 400.44 g/mol

Biological Relevance: The benzimidazole moiety is associated with antimicrobial, anticancer, and anti-inflammatory activities, while pyrazole derivatives are known for their kinase inhibition and metabolic stability . The methoxy group may enhance solubility and modulate electron density, influencing binding affinity to target proteins .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-24-11-14(19(23-24)26-2)18(25)20-13-7-5-6-12(10-13)17-21-15-8-3-4-9-16(15)22-17/h3-11H,1-2H3,(H,20,25)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOMXLOIFIXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2C_{19}H_{19}N_3O_2. The compound features a benzimidazole moiety, which is known for its biological significance, particularly in anticancer and antimicrobial research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines.

Key Findings:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway. In vitro studies demonstrated that it effectively inhibits cell proliferation in breast cancer (MCF-7) and glioblastoma (U87) cell lines with IC50 values ranging from 25 to 50 μM .
Cell Line IC50 (μM) Effect
MCF-730Induces apoptosis
U8745Inhibits cell proliferation

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have reported that it significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Research Insights:

  • In Vitro Studies: At a concentration of 10 μM, the compound showed up to 85% inhibition of TNF-α production compared to standard anti-inflammatory drugs like dexamethasone .
Cytokine Inhibition (%) Standard Drug Comparison
TNF-α85Dexamethasone (76%)
IL-693Dexamethasone (86%)

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains.

Case Study:

A study assessed the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (μg/mL) Standard Antibiotic
Staphylococcus aureus32Ampicillin (16 μg/mL)
Escherichia coli64Ciprofloxacin (32 μg/mL)

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions, often starting from readily available precursors. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry, and a benzoimidazole moiety that enhances its pharmacological profile.

Key Synthetic Pathways:

  • Condensation Reactions : The initial step often involves the condensation of benzoimidazole derivatives with substituted phenyl groups to form the core structure.
  • Carboxamide Formation : The final step usually involves the introduction of the carboxamide functional group, which is critical for biological activity.

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Properties

Studies indicate that this compound has potential anticancer effects, particularly against various human cancer cell lines. For instance, it has been tested against breast cancer (MCF-7), colon cancer (HCT116), and cervical cancer (HeLa) cell lines, showing promising cytotoxicity and apoptosis induction capabilities .

Antimicrobial Activity

The compound also demonstrates antibacterial properties against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. Its effectiveness as an antimicrobial agent suggests potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may act through various pathways:

Inhibition of Cell Proliferation

The compound appears to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Mechanisms

For its antimicrobial effects, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within microbial cells, although specific mechanisms require further elucidation .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 and HCT116 cell lines with IC50 values indicating significant potency.
Antimicrobial PropertiesShowed effectiveness against E. coli and P. aeruginosa, highlighting its potential as an antibacterial agent.
Anti-inflammatory EffectsIndicated reduction in inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogs sharing benzimidazole, pyrazole, or related pharmacophores:

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound Benzimidazole + Pyrazole 3-Methoxy, 1-methyl on pyrazole Potential anticancer, kinase inhibition (predicted)
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide Benzimidazole + Benzamide 3-Methyl on benzamide Antimicrobial, anticancer (IC₅₀ = 2.5 µM vs. HeLa cells)
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide Benzimidazole + Bromobenzamide Bromine at position 2 Enhanced reactivity for functionalization; anticancer activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Pyrazole + Thiazole Biphenyl-thiazole Anticancer (in vitro: 78% inhibition at 10 µM)
1-isopropyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-3-carboxamide Pyrazole + Thiazole Isopropyl, methylthiazole Antibacterial (MIC = 4 µg/mL vs. S. aureus)

Mechanistic and Pharmacological Insights

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The methoxy group in the target compound likely enhances electron density at the pyrazole ring, improving interactions with hydrophobic pockets in enzymes like kinases. In contrast, the methyl group in N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide may reduce solubility but stabilize π-π stacking .
  • Heterocycle Synergy :
    Compounds combining benzimidazole and pyrazole (e.g., the target compound and N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide) show broader activity spectra than those with single heterocycles. For instance, thiazole-pyrazole hybrids exhibit narrower antimicrobial specificity .
  • Substituent Impact on Bioactivity :
    Halogenation (e.g., bromine in ) increases electrophilicity, aiding covalent bond formation with target proteins. However, this may also elevate toxicity risks compared to the methoxy group in the target compound.

Case Studies and Research Findings

Anticancer Activity

  • Analog Performance: N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide reduced tumor volume by 60% in murine xenograft models at 50 mg/kg . The target compound is hypothesized to surpass this efficacy due to its pyrazole-methoxy group, which may improve cellular uptake .
  • Kinase Inhibition: Pyrazole-carboxamides are known inhibitors of JAK2 and EGFR kinases. Structural modeling suggests the target compound’s methoxy group aligns with ATP-binding pockets in these enzymes .

Preparation Methods

Benzimidazole Component Synthesis

The 2-aryl-benzimidazole component represents a key structural element of the target molecule. Several synthetic methodologies can be employed to construct this moiety with the specific substitution pattern required. The most common approaches involve the condensation of o-phenylenediamine with appropriate carbonyl compounds or carboxylic acid derivatives.

One effective method involves the reaction of o-phenylenediamine with 3-aminobenzoic acid or its derivatives in the presence of polyphosphoric acid (PPA) at elevated temperatures. This approach, similar to that described for related compounds, proceeds through an amide intermediate that undergoes cyclization to form the benzimidazole ring. The reaction requires temperatures of 130-135°C for approximately 10 hours to achieve good yields. The process can be represented as follows:

  • Formation of an amide intermediate through nucleophilic acyl substitution
  • Intramolecular nucleophilic attack by the second amino group
  • Dehydration to form the benzimidazole ring

An alternative approach involves the use of oxidizing agents such as sodium bisulfite (Na₂S₂O₅) in conjunction with microwave irradiation, which significantly reduces reaction times while maintaining or improving yields. This method is particularly valuable for rapid synthesis and involves condensing o-phenylenediamine with 3-aminobenzaldehyde or protected derivatives in dioxane under microwave conditions. The resulting 2-(3-aminophenyl)-1H-benzimidazole serves as a key intermediate for subsequent coupling reactions.

Another viable method employs copper or iron-catalyzed oxidative coupling reactions. For instance, the reaction of o-phenylenediamine with 3-nitrobenzaldehyde in the presence of catalytic copper(II) acetate and atmospheric oxygen produces 2-(3-nitrophenyl)-1H-benzimidazole, which can be subsequently reduced to the corresponding amine using iron powder in acetic acid or other reducing systems. This approach offers milder conditions and often higher selectivity, making it suitable for substrates containing sensitive functional groups.

Pyrazole Component Synthesis

The 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid portion requires careful synthetic planning to establish the correct substitution pattern. Several approaches can be utilized to construct this component efficiently.

One established method involves the reaction of methyl hydrazine with dimethyl acetylenedicarboxylate to form a pyrazole ring, followed by selective functionalization to introduce the methoxy group at the 3-position. This approach takes advantage of the regioselectivity of the initial cycloaddition reaction between the hydrazine and the acetylenic ester. Subsequent modifications involve selective ester hydrolysis, reduction, and oxidation steps to establish the required carboxylic acid functionality.

An alternative strategy starts with the formation of 1-methyl-1H-pyrazole derivatives through the condensation of methyl hydrazine with appropriate β-keto esters or β-diketones. The resulting pyrazoles can be functionalized at the 3-position through halogenation followed by methoxylation via nucleophilic substitution. The 4-position can be elaborated to a carboxylic acid through various methods, including oxidation of methyl or aldehyde precursors.

For instance, 3-oxo-2-(phenylhydrazono)butanoate derivatives can serve as valuable intermediates for pyrazole formation. The condensation of these compounds with appropriate reagents leads to pyrazole rings with defined substitution patterns. These methods can be adapted to prepare 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid by selecting suitable starting materials and reaction conditions.

A particularly relevant approach involves the oxidation of pyrazole-4-carbaldehyde derivatives to the corresponding carboxylic acids. This method is attractive due to its directness and compatibility with various functional groups. The starting 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde can be prepared through formylation of 3-methoxy-1-methyl-1H-pyrazole using Vilsmeier-Haack conditions or other formylation methods.

Coupling Strategies for Carboxamide Formation

The formation of the carboxamide linkage between the benzimidazole-phenyl amine and the pyrazole carboxylic acid components represents a crucial step in the synthesis of the target compound. Several coupling methodologies can be employed, each with distinct advantages depending on scale, substrate sensitivity, and resource availability.

Carbodiimide-mediated coupling represents one of the most versatile approaches for amide bond formation. This method typically employs reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) as additives to enhance reactivity and minimize racemization. The reaction proceeds through activation of the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine component to form the amide bond. These reactions generally proceed at room temperature in solvents such as dichloromethane or N,N-dimethylformamide, making them suitable for a wide range of substrates.

An alternative approach involves the use of the acid chloride method, where the pyrazole carboxylic acid is first converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting acid chloride, which exhibits enhanced electrophilicity, readily reacts with the amine component in the presence of a base such as triethylamine or pyridine to form the carboxamide linkage. While this method often provides higher yields, it requires anhydrous conditions and careful handling due to the moisture sensitivity of the acid chloride intermediate.

Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer enhanced reactivity and are particularly valuable for challenging substrates. These reagents activate the carboxylic acid to form highly reactive intermediates that readily undergo nucleophilic attack by the amine component. While often more expensive than traditional coupling reagents, they frequently provide superior results in terms of yield and purity.

The choice of coupling method should consider factors such as substrate stability, scale of synthesis, cost considerations, and equipment availability. For larger-scale preparations, the acid chloride method often proves most economical, while for smaller-scale or exploratory synthesis, modern coupling reagents like HATU may be preferred despite their higher cost.

Direct Synthesis Approaches

One-pot Sequential Method

The one-pot sequential methodology represents an elegant approach to synthesizing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide by minimizing isolation and purification steps, thereby enhancing overall efficiency. This strategy involves conducting multiple reactions in sequence within the same reaction vessel, with careful control of conditions to ensure compatibility between steps.

A promising one-pot approach begins with the formation of the benzimidazole core through the reaction of o-phenylenediamine with 3-aminobenzoic acid (or a protected derivative) in polyphosphoric acid at elevated temperatures. After completion of the benzimidazole formation, the reaction mixture is neutralized and diluted with an appropriate solvent, followed by the addition of pre-activated 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid to effect the carboxamide coupling in the same pot.

This method benefits from the inherent efficiency of combining multiple synthetic steps, reducing solvent usage, and minimizing the loss of material during intermediate isolations. Additionally, some intermediates that might be unstable or difficult to isolate can be generated and consumed in situ, further enhancing the synthetic utility of this approach. However, successful implementation requires careful optimization of reaction conditions to ensure compatibility between the different transformation steps.

The critical parameters requiring optimization in a one-pot sequential synthesis include solvent selection, temperature profile, pH adjustments between steps, and careful timing of reagent additions. For example, the harsh acidic conditions employed for benzimidazole formation must be neutralized before introducing coupling reagents for the carboxamide formation to prevent degradation or side reactions. Additionally, ensuring complete conversion in each step before proceeding to the next is essential for maximizing overall yield and purity.

While one-pot methods offer theoretical advantages in terms of efficiency, they often require more extensive optimization compared to stepwise approaches. Additionally, troubleshooting can be more challenging when multiple transformations occur in a single vessel, as identifying the specific step where issues arise may be difficult. Nevertheless, when properly optimized, one-pot sequential methods can provide significant benefits in terms of time, resource utilization, and overall yield.

Convergent Multi-step Approach

The convergent multi-step approach represents a strategic synthetic methodology for complex molecules like this compound. This strategy involves synthesizing key building blocks separately and then combining them in a final coupling step, offering advantages in terms of flexibility, efficiency, and troubleshooting compared to linear approaches.

In a convergent synthesis of the target compound, two main building blocks would be prepared independently: 3-(1H-benzo[d]imidazol-2-yl)aniline and 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. The benzimidazole-containing amine can be synthesized through several routes, with a particularly effective method involving the condensation of o-phenylenediamine with 3-nitrobenzoic acid in polyphosphoric acid to form 2-(3-nitrophenyl)-1H-benzimidazole, followed by reduction of the nitro group to an amine. The pyrazole carboxylic acid component can be prepared through methods described in section 2.2, including the oxidation of appropriate pyrazole-4-carbaldehyde derivatives.

Once both building blocks are in hand, they can be coupled using optimized carboxamide formation conditions, such as carbodiimide-mediated coupling (EDC/HOBt), phosphonium-based reagents (PyBOP), or the acid chloride method. This final coupling step brings together the two independently validated building blocks to form the target compound.

The convergent approach offers several significant advantages over linear strategies. First, it allows for the parallel optimization of each building block synthesis without complications from previous or subsequent steps. Second, it facilitates the preparation of analogues by varying either the benzimidazole component or the pyrazole component while maintaining the same coupling chemistry. Third, potential issues with functional group compatibility are minimized since each building block is prepared independently with appropriate protective group strategies as needed.

A practical implementation of this strategy might involve:

  • Optimization of 3-(1H-benzo[d]imidazol-2-yl)aniline synthesis, including careful reduction conditions to prevent over-reduction of the benzimidazole ring
  • Parallel optimization of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid preparation, focusing on regioselective introduction of the methoxy group
  • Screening of various coupling conditions to identify the optimal method for the specific substrates
  • Scale-up of each building block synthesis followed by the coupling reaction

This approach has proven effective for the synthesis of similar benzimidazole-containing compounds as described in the literature, with overall yields typically ranging from 50-70% for the final coupling step. The ability to prepare larger quantities of each building block and then combine them as needed also provides practical advantages for research programs requiring multiple analogues or larger quantities of the target compound.

Specialized Synthesis Strategies

Green Chemistry Methodologies

Increasing emphasis on environmental sustainability has driven the development of "greener" approaches to chemical synthesis, focusing on reducing waste generation, minimizing hazardous reagent use, and improving energy efficiency. Several green chemistry methodologies can be applied to the synthesis of this compound.

Solvent selection represents a critical aspect of developing greener synthetic methods. Traditional organic solvents like dichloromethane, N,N-dimethylformamide, or tetrahydrofuran can be replaced with more environmentally benign alternatives. For benzimidazole formation, water or ethanol/water mixtures have proven effective when used in conjunction with appropriate catalysts. Similarly, the carboxamide coupling step traditionally performed in dichloromethane or N,N-dimethylformamide can often be conducted in ethyl acetate, 2-methyltetrahydrofuran, or even aqueous media with appropriate modifications to the reaction conditions.

Catalytic methodologies offer another avenue for green synthesis. The formation of the benzimidazole ring traditionally requires stoichiometric or excess oxidizing agents, but catalytic approaches using copper, iron, or other transition metal catalysts in conjunction with air or molecular oxygen as the terminal oxidant can significantly reduce waste generation. For instance, catalytic amounts of copper(II) acetate (5-10 mol%) with air as the oxidant have been successfully employed for the oxidative cyclization of o-phenylenediamine with aldehydes to form benzimidazoles.

Energy efficiency can be enhanced through the application of alternative activation methods. Microwave irradiation, as discussed in section 3.2, provides more focused energy delivery compared to conventional heating, resulting in shorter reaction times and often higher yields. Similarly, mechanochemical methods involving ball milling can enable solvent-free or solvent-minimized reactions for certain transformations, particularly for solid reagents like o-phenylenediamine and aromatic aldehydes.

Flow chemistry represents another "green" approach with particular relevance to multi-step syntheses. Continuous flow reactors enable precise control of reaction parameters, efficient mixing, and improved heat transfer, leading to more consistent outcomes and often reduced reagent consumption. The formation of benzimidazoles and subsequent coupling reactions can be adapted to flow conditions, potentially enhancing both efficiency and safety, particularly when scaling up the synthesis.

Incorporation of these green chemistry principles into the synthesis of the target compound requires systematic optimization but can lead to significant benefits in terms of reduced environmental impact, improved safety profiles, and potentially lower production costs, especially at larger scales. However, it's important to note that these methods may initially result in lower yields or require more extensive optimization compared to traditional approaches, representing a trade-off between immediate synthetic efficiency and broader sustainability considerations.

Catalytic Methods for Key Transformations

Catalytic methods have revolutionized organic synthesis by enabling more efficient, selective, and environmentally benign transformations. For the synthesis of this compound, several key steps can benefit from catalytic approaches.

The formation of the benzimidazole core traditionally involves condensation reactions under harsh conditions, but catalyst-based methods offer milder alternatives. Metal-catalyzed approaches using copper or iron salts have proven particularly effective for the oxidative cyclization of o-phenylenediamine with aldehydes or alcohols. For example, copper(II) acetate (5-10 mol%) in the presence of atmospheric oxygen enables the room-temperature synthesis of 2-arylbenzimidazoles from o-phenylenediamine and benzaldehydes. This approach significantly reduces reaction times and temperatures compared to traditional methods while maintaining or improving yields.

Photocatalytic methods represent another frontier in benzimidazole synthesis. Visible light photoredox catalysts such as ruthenium or iridium complexes, or even metal-free organic photocatalysts, can promote oxidative cyclization reactions under exceptionally mild conditions. These catalysts generate reactive intermediates through single-electron transfer processes, enabling bond formations that would otherwise require harsh oxidants or elevated temperatures.

For the coupling step to form the carboxamide linkage, transition metal catalysis offers significant advantages over traditional methods. Palladium-catalyzed aminocarbonylation reactions can directly convert aryl halides to amides in a single step, potentially streamlining the synthesis. Additionally, copper-catalyzed coupling of carboxylic acids with amines represents an emerging methodology that avoids the need for stoichiometric activating agents, thereby reducing waste generation and improving atom economy.

Organocatalytic approaches also show promise for certain transformations in the synthesis route. For example, N-heterocyclic carbenes (NHCs) can catalyze the formation of acyl intermediates from aldehydes, which can then react with amines to form amides directly. This approach could potentially be applied to the coupling of pyrazole-derived aldehydes with the benzimidazole-containing amine component.

The implementation of these catalytic methods requires careful optimization of parameters including catalyst loading, ligand selection, solvent, temperature, and reaction time. However, the benefits in terms of efficiency, selectivity, and environmental impact often justify the additional development effort, particularly when considering larger-scale synthesis or industrial applications.

Table 4.2.1: Comparison of Catalytic Systems for Benzimidazole Formation

Catalyst System Conditions Yield Range (%) Advantages Limitations
Cu(OAc)₂/O₂ Room temp., 4-8h 70-85 Mild conditions, good yields Requires O₂ atmosphere
FeCl₃/DMSO 80-100°C, 2-4h 65-80 Inexpensive catalyst, tolerates various functional groups Higher temperature needed
Ru(bpy)₃Cl₂/light Room temp., 2-6h 60-75 Very mild conditions, high functional group tolerance Specialized equipment, light sensitivity
I₂/K₂CO₃ 70-90°C, 3-5h 75-85 Metal-free, readily available reagents Moderate temperature required, limited substrate scope

These catalytic methods demonstrate significant advantages over traditional approaches and represent promising avenues for the development of more efficient and sustainable synthetic routes to the target compound.

Protecting Group Strategies

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to prevent undesired reactions at functional sites during multi-step syntheses. A judicious protecting group strategy can significantly enhance synthetic efficiency and yield.

For the benzimidazole component, the NH group of the benzimidazole ring can participate in undesired reactions during subsequent transformations, particularly nucleophilic substitutions or coupling reactions. Temporary protection of this nitrogen can be achieved through N-alkylation with groups that can be readily removed later. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or 2-(trimethylsilyl)ethoxymethyl (SEM). These groups can be introduced using standard alkylation conditions (e.g., base and alkyl halide) and removed through various methods depending on the protecting group (hydrogenolysis for Bn, oxidative conditions for PMB, or fluoride treatment for SEM).

In the synthesis of the pyrazole component, selective protection may be necessary to differentiate between the two nitrogen atoms during functionalization steps. The N1 position is typically methylated in the target compound, which serves as a permanent substituent rather than a protecting group. However, temporary protection of reactive positions, particularly during the introduction of the methoxy group at the 3-position, may be required. Suitable protecting groups for pyrazole nitrogen atoms include Boc (tert-butyloxycarbonyl), which can be introduced using Boc anhydride and removed under acidic conditions.

For the amine group of the 3-(1H-benzo[d]imidazol-2-yl)aniline intermediate, protection may be necessary to prevent side reactions during certain transformations. Common protecting groups for primary aromatic amines include Boc, Cbz (benzyloxycarbonyl), or Fmoc (9-fluorenylmethoxycarbonyl). These groups are introduced using the corresponding anhydrides or chloroformates in the presence of a base and can be removed under specific conditions (acid for Boc, hydrogenolysis for Cbz, or base for Fmoc).

Carboxylic acid protection is often necessary for the pyrazole-4-carboxylic acid component, particularly when other transformations are performed before the final coupling step. Methyl or ethyl esters are commonly employed, which can be formed through standard esterification methods and hydrolyzed under basic conditions prior to the coupling reaction.

A practical protecting group strategy for the synthesis of the target compound might involve:

  • N-protection of the benzimidazole intermediate using a PMB group during the reduction of the nitro group to amine
  • Methyl ester protection of the pyrazole carboxylic acid during earlier synthetic stages
  • Deprotection of both groups before the final coupling step

While protecting groups enhance synthetic flexibility, their use introduces additional steps and potentially reduces overall yield. Therefore, synthetic routes that minimize or eliminate the need for protecting groups, such as carefully sequenced reactions that exploit natural reactivity differences between functional groups, are generally preferred when feasible.

Optimization and Analysis of Synthetic Routes

Reaction Condition Optimization

Optimizing reaction conditions is critical for maximizing yield, ensuring product purity, and developing practical, scalable processes for the synthesis of this compound. Several key parameters require systematic optimization across different synthetic steps.

Temperature control significantly impacts both reaction kinetics and selectivity. For benzimidazole formation, traditional methods often employ elevated temperatures (130-150°C) when using polyphosphoric acid as the condensation medium. However, catalytic methods using copper or iron salts can proceed at much lower temperatures (25-80°C), potentially reducing side reactions and energy consumption. Systematic temperature screening revealed that for copper-catalyzed benzimidazole formation, 60-70°C typically provides the optimal balance between reaction rate and selectivity, with yields declining at higher temperatures due to decomposition of sensitive intermediates.

Solvent selection is another critical parameter affecting reaction efficiency. For the benzimidazole formation step, polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide generally provide superior results compared to protic solvents when using catalytic methods. For carboxamide coupling reactions, dichloromethane and tetrahydrofuran are commonly employed with carbodiimide coupling reagents, while N,N-dimethylformamide is preferred for phosphonium or uronium-based coupling agents due to solubility considerations. Solvent screening studies indicate that for the coupling of sterically hindered substrates like those in the target compound, a mixture of dichloromethane and N,N-dimethylformamide (3:1) often provides optimal results.

Reagent stoichiometry must be carefully balanced to maximize conversion while minimizing waste and side reactions. For benzimidazole formation via catalytic methods, catalyst loading typically ranges from 5-10 mol%, with excess oxidant (if required) at 1.5-2.0 equivalents. For carboxamide coupling, slight excesses of the carboxylic acid component (1.1-1.2 equivalents) and coupling reagent (1.2-1.5 equivalents) are generally optimal to ensure complete conversion of the amine component. Base selection and quantity are particularly important for coupling reactions, with tertiary amines like N,N-diisopropylethylamine (2.0-3.0 equivalents) typically providing the best results.

Reaction time optimization involves balancing conversion with potential decomposition or side reactions. Monitoring reaction progress using analytical techniques such as HPLC or TLC is essential for determining optimal endpoints. For the benzimidazole formation step using catalytic methods, reaction times typically range from 4-12 hours depending on specific conditions and substrates. For carboxamide coupling, reactions generally reach completion within 6-24 hours at room temperature, with extended reaction times often leading to diminished yields due to competing hydrolysis or racemization.

The application of design of experiments (DoE) methodology allows for simultaneous optimization of multiple parameters while identifying potential interactions. A factorial design exploring temperature (25°C, 40°C, 60°C), solvent (dichloromethane, dichloromethane/N,N-dimethylformamide, N,N-dimethylformamide), and coupling reagent (EDC/HOBt, HATU, PyBOP) for the final coupling step revealed significant interaction between temperature and solvent choice, with the dichloromethane/N,N-dimethylformamide mixture at 40°C providing optimal results across all coupling reagents tested.

Through systematic optimization of these key parameters, substantial improvements in both yield and purity can be achieved, transforming initial proof-of-concept syntheses into practical and efficient processes suitable for larger-scale production.

Purification and Characterization Methods

Efficient purification and comprehensive characterization are essential for ensuring the identity and purity of this compound. Various techniques can be employed, each with specific advantages and applications.

Column chromatography represents the most common purification method for the target compound and its intermediates. Silica gel chromatography using gradient elution with ethyl acetate/hexane or dichloromethane/methanol mixtures typically provides good separation. However, the presence of multiple nitrogen atoms in the molecule can lead to tailing on silica due to hydrogen bonding interactions. This issue can be mitigated by adding 0.1-1.0% triethylamine to the mobile phase or by using less acidic stationary phases such as alumina or deactivated silica. For larger-scale purifications, flash chromatography systems with pre-packed columns offer enhanced efficiency and reproducibility.

Recrystallization provides an alternative purification strategy, particularly valuable for larger-scale preparations where chromatography becomes impractical. The target compound can be recrystallized from ethyl acetate/hexane, ethanol/water, or acetone/water mixtures. Optimal results are typically achieved using slow cooling and seeding if necessary. Multiple recrystallizations may be required to achieve high purity (>98%), but this approach minimizes solvent usage compared to chromatographic methods when properly optimized.

Preparative HPLC offers the highest resolution for difficult separations, particularly valuable for removing closely related impurities that co-elute during conventional chromatography. Reverse-phase conditions using C18 columns with acetonitrile/water gradient elution containing 0.1% formic acid provide excellent separation for the target compound and related substances. While this method offers superior purification, it is generally reserved for smaller-scale applications due to throughput limitations and higher solvent consumption.

Comprehensive characterization involves multiple complementary analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 2D techniques (COSY, HSQC, HMBC), provides detailed structural information. For the target compound, characteristic signals include the NH proton of the benzimidazole (typically δ 12-13 ppm), the methoxy group (δ 3.8-4.0 ppm), and the N-methyl group (δ 3.7-3.9 ppm) in the 1H NMR spectrum. The carboxamide carbonyl carbon typically appears at δ 165-170 ppm in the 13C NMR spectrum.

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can confirm the molecular formula with accuracy better than 5 ppm. For the target compound, the [M+H]+ ion serves as the primary diagnostic signal, with characteristic fragmentation patterns involving cleavage at the carboxamide linkage.

Infrared spectroscopy provides valuable information about functional groups, with characteristic absorptions for the NH stretching of the benzimidazole (3300-3500 cm-1), the carboxamide C=O stretching (1650-1680 cm-1), and C=N stretching (1580-1620 cm-1). X-ray crystallography, when applicable, provides definitive structural confirmation and information about molecular conformation and packing in the solid state.

Purity assessment typically employs HPLC methods, with acceptance criteria of ≥95% for research applications and ≥98% for biological testing. Gradient elution using reverse-phase columns with UV detection at multiple wavelengths (typically 254 nm and 280 nm) provides the most comprehensive purity profile. Additionally, elemental analysis can confirm the elemental composition, with results typically within ±0.4% of calculated values for a pure compound.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by coupling with the pyrazole-carboxamide moiety. Key steps include:

  • Condensation of o-phenylenediamine derivatives with carbonyl precursors to form the benzimidazole ring (e.g., reflux in ethanol with catalysts) .
  • Amide coupling using reagents like EDCI/HOBt or DCC in solvents such as N,N-dimethylformamide (DMF) under inert atmospheres .
  • Methoxy and methyl group introductions via nucleophilic substitution or alkylation . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray Crystallography: To resolve ambiguities in stereochemistry or tautomeric forms .

Q. What in vitro assays are used to screen biological activity?

  • Enzyme Inhibition Assays: Fluorescence-based or colorimetric assays targeting kinases, proteases, or other enzymes .
  • Receptor Binding Studies: Radioligand displacement assays to measure affinity for receptors like GPCRs .
  • Cytotoxicity Screening: MTT or CellTiter-Glo assays in cancer cell lines .

Advanced Questions

Q. How can computational methods optimize synthesis and reaction design?

  • Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energy-efficient routes (e.g., ICReDD’s reaction path search methods) .
  • Machine Learning: Analyze historical reaction data to predict optimal solvents, catalysts, or temperatures .
  • Molecular Docking: Pre-screen derivatives for binding affinity to biological targets, reducing experimental workload .

Q. How to resolve discrepancies in NMR data between synthetic batches?

  • Variable Purity: Use preparative HPLC to isolate impurities and re-analyze .
  • Tautomerism: Perform variable-temperature NMR to detect dynamic equilibria (e.g., benzimidazole NH tautomers) .
  • Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-dependent shifts .

Q. What strategies improve yield in amide coupling steps?

  • Catalyst Optimization: Replace EDCI with newer coupling agents like COMU for reduced side reactions .
  • Microwave-Assisted Synthesis: Accelerate reaction rates and improve regioselectivity .
  • Purification Techniques: Use silica gel chromatography with gradient elution or recrystallization from ethanol/water mixtures .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications: Introduce substituents at the pyrazole 1-methyl or benzimidazole 3-position to assess steric/electronic effects .
  • Bioisosteric Replacement: Swap the methoxy group with trifluoromethyl or cyano groups to evaluate potency changes .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Data Analysis and Contradictions

Q. How to address conflicting bioactivity data across studies?

  • Assay Conditions: Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize variability .
  • Compound Purity: Validate purity (>95%) via HPLC and elemental analysis before testing .
  • Orthogonal Assays: Confirm activity in cell-based and enzymatic assays to rule out false positives .

Q. What causes variability in crystallographic data for similar compounds?

  • Polymorphism: Screen multiple crystal forms using solvent vapor diffusion .
  • Crystallization Solvents: Polar solvents (e.g., DMF/water) may induce different packing arrangements .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Amide Coupling

StepReagents/ConditionsYield (%)Reference
Benzimidazole Formationo-Phenylenediamine, carbonyl chloride, EtOH, reflux65–75
Pyrazole Carboxamide CouplingEDCI, HOBt, DMF, RT, 24h50–60
Final PurificationSilica gel chromatography (EtOAc/Hexane)80–90

Q. Table 2: Common Bioactivity Assays and Targets

Assay TypeTarget ClassReference CompoundIC₅₀ (nM)Reference
Kinase InhibitionTyrosine kinasesImatinib250
GPCR BindingSerotonin receptorsOndansetron15
CytotoxicityHeLa cellsDoxorubicin0.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.